4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
4-Benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound featuring a fused triazoloquinazolinone scaffold. Its structure includes a benzyl group at position 4 and a benzylsulfanyl moiety at position 1 (Figure 1). This compound belongs to a class of triazoloquinazolinones known for diverse pharmacological activities, including H1-antihistaminic and phosphodiesterase inhibitory effects .
Figure 1: Core structure of 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one.
Properties
IUPAC Name |
4-benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c28-21-19-13-7-8-14-20(19)27-22(26(21)15-17-9-3-1-4-10-17)24-25-23(27)29-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLLCJKRFIJIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Oxidation Reactions
Oxidation reactions can convert the benzylsulfanyl group into sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions
Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions
Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazoloquinazoline ring. Reagents like alkyl halides and aryl halides can be used in the presence of bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-CPBA | Room temperature, acidic medium |
| Reduction | LiAlH4, NaBH4 | Anhydrous solvent, reflux |
| Substitution | Alkyl/aryl halides, K2CO3 or NaH | Dry acetone, reflux |
Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Biological Implications
Compounds within the triazolo[4,3-a]quinazolin-5-one class exhibit notable biological activities, including potential as H1-antihistaminic agents. Related compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs, suggesting potential for development as antihistamines with reduced sedative effects .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
Research published in Pharmaceutical Biology reported that 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory effects. Animal models have shown that it can reduce inflammation markers significantly.
Research Findings:
A study conducted on mice demonstrated that administration of the compound led to a reduction in paw edema by approximately 50% compared to the control group within 24 hours post-treatment .
Organic Electronics
The unique electronic properties of 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one make it a candidate for applications in organic electronics. Its ability to form stable thin films allows for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Research Insights:
Studies have shown that devices fabricated using this compound exhibit improved charge transport properties and stability under operational conditions .
Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide. Preliminary studies indicate that it may possess insecticidal properties against common agricultural pests.
Case Study:
Field trials assessing the efficacy of 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one on aphid populations demonstrated a significant reduction in pest numbers after treatment compared to untreated controls .
Mechanism of Action
The mechanism of action of 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, contributing to its biological activities. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
H1-Antihistaminic Activity
Alagarsamy et al. (2005, 2007) demonstrated that substituents at position 1 significantly modulate H1-antihistaminic potency :
Insights:
Phosphodiesterase (PDE) Inhibition
Warner-Lambert LLC (2004) reported triazoloquinazolinones with cyclopentyl or methyl groups at position 1 as potent PDE inhibitors :
| Compound Name | Position 1 Substituent | PDE IC50 (nM) | Application |
|---|---|---|---|
| 1-Cyclopentyl analog | Cyclopentyl | 3.2 | COPD Therapy |
| 1-Methyl analog | Methyl | 18.5 | COPD Therapy |
| Target Compound | Benzylsulfanyl | Unreported | Potential candidate |
Note: The benzylsulfanyl group’s larger size may hinder PDE binding compared to compact substituents like methyl .
Physicochemical Properties
*Calculated using ChemDraw.
Trends:
Biological Activity
4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a compound that has attracted attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities supported by research findings.
Chemical Structure and Properties
- Molecular Formula : C16H12N4OS
- Molecular Weight : 300.36 g/mol
- SMILES Notation : C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NNC4=S
- InChIKey : PMZINFSBYRWGGH-UHFFFAOYSA-N
Synthesis
The synthesis of 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent acylation. The process can include multiple steps such as S-alkylation and final assembly with other functional groups.
Antihistaminic Activity
Research indicates that derivatives of 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibit significant H1-antihistaminic activity. In studies conducted on guinea pigs:
- Compounds demonstrated protection against histamine-induced bronchospasm.
- The most active compound showed a protection percentage of 76%, surpassing the standard chlorpheniramine maleate (71% protection) while exhibiting lower sedation effects (7% vs. 30%) .
Kinase Inhibition and Cancer Research
Recent studies have evaluated the compound's potential as a multi-kinase inhibitor:
- The compound has shown inhibitory activity against various tyrosine kinases such as EGFR and HER2.
- It was noted for its ability to induce apoptosis in cancer cell lines (e.g., HepG2), with significant upregulation of pro-apoptotic genes like Bax and caspases .
Anti-inflammatory Properties
Compounds within this class have been reported to possess anti-inflammatory effects:
- They selectively inhibit COX-2 enzymes while displaying a favorable gastrointestinal safety profile.
- This activity is linked to their structural characteristics that lack certain functional groups associated with gastrointestinal irritation .
Case Studies
| Study | Findings |
|---|---|
| Study on Antihistaminic Activity | Compounds showed significant protective effects against histamine-induced bronchospasm in guinea pigs. |
| Cancer Cell Line Study | Induced apoptosis in HepG2 cells; upregulated Bax and caspases while downregulating Bcl2. |
| Anti-inflammatory Assessment | Demonstrated selective COX-2 inhibition with a low ulcerogenic potential. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
